N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) is a compound of interest in medicinal chemistry, particularly due to its potential applications in analgesics and anti-inflammatory drugs. The compound's structure features a bisamide linkage that connects two 4-isobutylphenyl groups through a 1,2-phenylene unit.
This compound is classified under several categories, including analgesics, non-steroidal anti-inflammatory drugs, and beta blockers. It is identified by its Chemical Abstracts Service number, which facilitates its recognition in chemical databases. The molecular formula is , and it has a molecular weight of approximately 309.4552 g/mol .
The synthesis of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) typically involves several steps:
The yield of this synthesis can vary but is often reported to be high, around 95% in optimized conditions .
The molecular structure of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) can be represented using various structural notations:
CC(C)Cc1ccc(cc1)[C@H](C)C(=O)N[C@@H](C)c2ccccc2
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m0/s1
The compound exhibits a complex three-dimensional structure characterized by its amide linkages and aromatic rings .
N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) can participate in various chemical reactions typical of amides:
These reactions are essential for developing derivatives with specific therapeutic effects .
The mechanism of action for N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) primarily involves its interaction with biological targets such as enzymes or receptors involved in pain signaling pathways.
Data from pharmacological studies indicate that compounds with similar structures exhibit significant analgesic effects .
N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) possesses several notable physical properties:
Chemical properties include stability under normal laboratory conditions but may undergo hydrolysis under extreme pH environments .
The primary applications of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) are found within pharmaceutical research:
The Schotten-Baumann reaction provides an efficient pathway for synthesizing the target bis-amide by reacting o-phenylenediamine with 2-(4-isobutylphenyl)propanoyl chloride under biphasic conditions. This method capitalizes on the aqueous-organic solvent system (typically water and dichloromethane or diethyl ether), where an aqueous base (sodium hydroxide or sodium carbonate) neutralizes the hydrogen halide byproduct generated during amide bond formation [3] [7]. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Critical to success is the controlled addition rate of the acid chloride derivative to the diamine solution, preventing diacid chloride hydrolysis while minimizing polycondensation byproducts. The biphasic system facilitates continuous extraction of the bis-amide product into the organic phase, protecting acid-labile functional groups. For N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide), the steric bulk of the 4-isobutylphenyl groups necessitates extended reaction times (12-18 hours) at 0-5°C to ensure complete bis-acylation while suppressing N-acyl rearrangement byproducts [7].
Table 1: Schotten-Baumann Reaction Optimization Parameters
Variable | Optimal Condition | Effect on Bis-Amide Yield |
---|---|---|
Base | 2.5 eq. Sodium Hydroxide | Neutralizes HCl without saponification risk |
Solvent System | Water/Dichloromethane | High product partition coefficient |
Temperature | 0-5°C | Minimizes hydrolysis |
Acid Chloride Addition | Slow drip (1-2 hours) | Prevents local overconcentration |
Molar Ratio | 2.2:1 (Acid Chloride:Diamine) | Ensures complete bis-acylation |
As an alternative to acid chloride chemistry, carbodiimide-mediated coupling offers advantages for constructing the bis-amide linkage without handling moisture-sensitive intermediates. This method activates 2-(4-isobutylphenyl)propanoic acid (ibuprofen) using N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran, generating an O-acylisourea intermediate that reacts sequentially with o-phenylenediamine [5].
The steric environment surrounding the carboxylic acid significantly influences reaction kinetics. The α-methyl group adjacent to the carbonyl in 2-(4-isobutylphenyl)propanoic acid creates a chiral center, potentially complicating the stereochemical landscape. Catalytic additives like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) accelerate coupling rates by forming more reactive esters while suppressing racemization and N-acylurea formation. For the bis-amide synthesis, a stepwise addition protocol is essential: mono-acylation of the diamine proceeds rapidly, but the second coupling requires elevated temperatures (40-50°C) and extended reaction times (24-48 hours) to overcome decreased nucleophilicity of the mono-amide intermediate [5].
Stoichiometric precision is critical—insufficient carbodiimide (below 2.2 equivalents relative to acid) leaves mono-amide contaminants, while excess reagent generates difficult-to-remove urea byproducts. Precipitation of N,N'-dicyclohexylurea simplifies purification but necessitates careful solvent selection (e.g., toluene) to ensure complete byproduct crystallization without co-precipitating the desired bis-amide.
N,N'-(1,2-Phenylene)bis(2-(4-isobutylphenyl)propanamide) contains two chiral centers at the α-positions of the propanoic acid moieties, potentially generating three stereoisomeric forms: meso (R,S/S,R) and racemic dl-pairs (R,R and S,S). Controlling stereochemistry is paramount for pharmaceutical impurity profiling. Enantiopure synthesis begins with resolved (R)- or (S)-ibuprofen, which undergoes acid chloride formation or carbodiimide activation prior to coupling with the aromatic diamine [2] [8].
The ortho-substituted phenylenediamine core imposes conformational constraints that influence diastereoselectivity. During bis-acylation, the first amide bond formation creates a chiral mono-amide whose stereochemistry directs the approach of the second acylating agent through steric and electronic interactions. Studies on analogous N-(1-phenylethyl) ibuprofenamides demonstrate that synclinal arrangements stabilize certain diastereomeric transition states [2]. For the target bis-amide, chiral high-performance liquid chromatography analysis reveals a 3:1 kinetic preference for the rac-diastereomer over the meso form under standard Schotten-Baumann conditions, attributed to reduced steric repulsion between isobutyl groups in the all-R or all-S configurations [2].
Table 2: Stereoisomer Distribution in Bis-Amide Synthesis
Synthetic Approach | R,R (%) | S,S (%) | meso (R,S/S,R) (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Schotten-Baumann (racemic ibuprofen) | 36 | 36 | 28 | 0 |
Carbodiimide (racemic ibuprofen) | 35 | 35 | 30 | 0 |
Schotten-Baumann (enantiopure (S)-ibuprofen) | <1 | 92 | 8 | >98 |
Enzymatic Resolution (post-coupling) | <1 | >99 | <1 | >99 |
Post-synthetic resolution techniques employ chiral auxiliaries or enzymatic methods. Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one diastereomer of ester-protected bis-amide precursors, enabling separation of enantiomerically pure diastereomers. Crystallization-induced diastereomer separation using chiral amines like (1R,2S)-(-)-norephedrine has also proven effective but requires additional steps to remove the resolving agent [8].
Purification presents challenges due to the compound's high hydrophobicity and structural similarity to mono-amide and hydrolyzed byproducts. Silica gel chromatography remains the primary purification method, using stepwise gradients of ethyl acetate in hexanes (10% → 50%) to separate the bis-amide (Rf ≈ 0.35 in 3:1 hexanes:ethyl acetate) from mono-acylated intermediates (Rf ≈ 0.15) and unreacted acid precursors (Rf ≈ 0.05) [5] [8]. The neopentyl core structure of the 4-isobutylphenyl groups impedes crystallization, necessitating optimized solvent systems.
Recrystallization protocols leverage differential solubility in ethanol-water and toluene-hexane mixtures. Slow cooling of saturated toluene solutions yields analytically pure bis-amide as fine needles, while ethanol-water mixtures (4:1) remove polar impurities but typically yield amorphous solids requiring re-crystallization. Countercurrent chromatography offers a scalable alternative, using heptane-ethyl acetate-methanol-water (5:5:5:5) to achieve >99.5% purity by exploiting subtle polarity differences between stereoisomers [5]. For analytical quantification, preparative reversed-phase HPLC with C18 columns and acetonitrile-water eluents (75:25 to 95:5 gradient) resolves all diastereomers within 20 minutes, enabling isolation of milligram quantities for characterization.
Persistent impurities include the mono-amide derivative and N-acylurea adducts from carbodiimide-mediated couplings. These are minimized via silica gel impregnated with diethylenetriamine, which selectively binds acidic contaminants through ionic interactions. Final purity assessment requires complementary techniques: HPLC (UV detection at 264 nm) quantifies non-chiral impurities, while chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) confirm stereochemical homogeneity.
Maximizing bis-amide yield involves addressing competitive hydrolysis and mono-acylation stagnation. Kinetic profiling reveals a second-order dependence on acid chloride concentration in Schotten-Baumann reactions, with an activation energy (Ea) of 58 kJ/mol determined through Arrhenius analysis between 0-40°C. Below 5°C, hydrolysis is minimized (khyd < 0.001 min⁻¹), but reaction completeness requires over 18 hours. Above 25°C, hydrolysis dominates (khyd > 0.01 min⁻¹), reducing yields by >30% [3] [7].
Table 3: Temperature-Dependent Reaction Kinetics in Schotten-Baumann Synthesis
Temperature (°C) | Rate Constant, kobs (min⁻¹) | Bis-Amide Yield (%) | Hydrolysis Byproduct (%) |
---|---|---|---|
0 | 0.008 | 92 | <1 |
10 | 0.015 | 88 | 3 |
20 | 0.025 | 75 | 12 |
30 | 0.042 | 52 | 35 |
Phase-transfer catalysts like tetrabutylammonium bromide enhance yields to >90% at 20°C by facilitating interfacial transport of hydroxide ions, reducing hydrolysis without compromising reaction rate. Statistical optimization (Box-Behnken design) identifies critical factors: acid chloride/diamine ratio (optimal 2.2:1), aqueous phase pH (12.5-13.0), and stirring efficiency (Reynolds number > 3000 for emulsion formation) [6].
For carbodiimide couplings, in situ Fourier-transform infrared spectroscopy monitors the 1810 cm⁻¹ carbonyl stretch of the O-acylisourea intermediate. Its rapid decay correlates with mono-amide formation (completed within 2 hours), while bis-amide emergence (1685 cm⁻¹) exhibits a lag phase followed by pseudo-zero-order kinetics. Solvent dielectric constant profoundly influences yield—aprotic solvents with ε ≈ 10-15 (e.g., tetrahydrofuran, ε = 7.6) outperform polar aprotic solvents like dimethylformamide (ε = 36.7) by minimizing competing side reactions. Final isolated yields reach 70-85% after optimized workup, with residual solvents constituting the primary impurities in this route [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0